(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid
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Overview
Description
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid typically involves the reaction of 3,4-dimethoxy-5-methoxycarbonylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .
Scientific Research Applications
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 3-Methoxycarbonylphenylboronic acid
Comparison: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers better solubility and stability under reaction conditions .
Properties
Molecular Formula |
C10H13BO6 |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
(3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
InChI Key |
MNZTYXNWSHZRFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
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